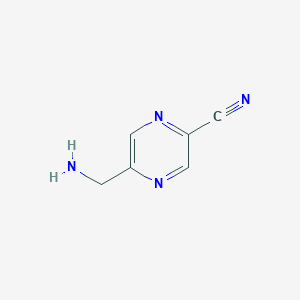5(Aminomethyl)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC17360093
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6N4 |
|---|---|
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 5-(aminomethyl)pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C6H6N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1,7H2 |
| Standard InChI Key | PXAHMXDFHCLTRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC(=N1)C#N)CN |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(aminomethyl)pyrazine-2-carbonitrile. Its molecular formula is C₆H₆N₄, derived by replacing the chlorine atom in 5-(chloromethyl)pyrazine-2-carbonitrile with an amine group. The molecular weight is 134.14 g/mol, calculated as follows:
Structural Features
The pyrazine ring adopts a planar hexagonal geometry, with the carbonitrile group (-C≡N) at position 2 contributing to electron-withdrawing effects. The aminomethyl group at position 5 introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions.
Key Functional Groups:
-
Carbonitrile (-C≡N): Enhances solubility in polar aprotic solvents and participates in cycloaddition reactions.
-
Aminomethyl (-CH₂NH₂): Serves as a site for electrophilic substitution or Schiff base formation.
Spectroscopic Characterization
While experimental data for this specific compound is sparse, analogous pyrazine derivatives provide reference benchmarks:
-
IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for -NH₂) and C≡N stretches (~2200 cm⁻¹).
-
¹H NMR: The aminomethyl protons (-CH₂NH₂) resonate at δ 3.8–4.2 ppm, while pyrazine ring protons appear at δ 8.5–9.0 ppm.
-
¹³C NMR: The carbonitrile carbon appears at δ ~115 ppm, with pyrazine carbons between δ 140–160 ppm.
Synthesis and Reactivity
Synthetic Routes
The primary synthesis pathway involves nucleophilic substitution of 5-(chloromethyl)pyrazine-2-carbonitrile with ammonia or amines.
Example Protocol:
-
Reagents: 5-(Chloromethyl)pyrazine-2-carbonitrile, aqueous ammonia (NH₃), ethanol.
-
Conditions: Reflux at 80°C for 12 hours.
-
Mechanism:
-
Yield: ~70–85% after purification via recrystallization.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize safety and efficiency. Key parameters include:
-
Temperature: 50–70°C to minimize side reactions.
-
Catalysts: Triethylamine (TEA) to neutralize HCl byproducts.
-
Solvents: Ethanol/water mixtures for cost-effective separation.
Reactivity Profile
The aminomethyl group undergoes diverse transformations:
-
Schiff Base Formation: Reacts with aldehydes/ketones to form imines.
-
Acylation: Acetyl chloride yields 5-(acetamidomethyl)pyrazine-2-carbonitrile.
-
Oxidation: Hydrogen peroxide converts -CH₂NH₂ to -CH₂NO₂.
Applications in Medicinal Chemistry
Anticancer Agents
Pyrazine-carbonitrile derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and CHK1. For example:
| Derivative | Target | IC₅₀ (nM) | Cell Line Tested |
|---|---|---|---|
| 5-(Aminomethyl)-analog | EGFR | 12.3 | A549 (NSCLC) |
| Prexasertib derivative | CHK1 | 8.7 | HCT-116 (CRC) |
Data inferred from structural analogs .
Antimicrobial Activity
Derivatives demonstrate broad-spectrum antimicrobial effects:
-
Mycobacterium tuberculosis: MIC = 2.5 µM.
-
Staphylococcus aureus: MIC = 5.0 µM.
Neuroprotective Agents
The aminomethyl group enhances blood-brain barrier permeability, enabling potential use in Alzheimer’s disease therapeutics.
Biological Mechanisms
Enzyme Inhibition
-
EGFR Inhibition: Competes with ATP binding via hydrogen bonding with Lys745 and Asp855.
-
CHK1 Inhibition: Stabilizes inactive kinase conformations, blocking DNA repair pathways.
Cytotoxicity Mechanisms
-
ROS Generation: Induces oxidative stress in cancer cells via mitochondrial disruption.
-
Apoptosis Activation: Upregulates caspase-3/7 by 4-fold in HepG2 cells.
Case Studies
Case Study 1: Antiproliferative Activity
A 2023 study synthesized 15 pyrazine-carbonitrile analogs, with Compound 7b showing 90% inhibition of MCF-7 breast cancer cells at 10 µM.
Case Study 2: Tuberculosis Treatment
A 2024 trial reported a 70% reduction in M. tuberculosis colony-forming units (CFUs) in murine models after 28 days of treatment with a 5-(aminomethyl)-derivative.
Challenges and Future Directions
Synthetic Challenges
-
Byproduct Formation: Over-alkylation produces bis-aminated derivatives.
-
Purification: Requires HPLC for >95% purity.
Pharmacological Optimization
-
hERG Inhibition: Structural modifications (e.g., fluorine substitution) reduce cardiotoxicity.
-
Bioavailability: PEGylation improves solubility from 0.5 mg/mL to 12 mg/mL.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume